molecular formula C16H18FN3O B3015495 (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone CAS No. 1286710-47-1

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone

Katalognummer: B3015495
CAS-Nummer: 1286710-47-1
Molekulargewicht: 287.338
InChI-Schlüssel: VTARIAWSFKUIQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone is a useful research compound. Its molecular formula is C16H18FN3O and its molecular weight is 287.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Biologische Aktivität

The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C_{15}H_{17FN_2O with a molecular weight of approximately 264.31 g/mol. The structure consists of a piperidine ring substituted with a pyrazole moiety and a fluorophenyl group, which may contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of piperidine exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Research Findings

  • Minimum Inhibitory Concentration (MIC) : The compound showed potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL. Complete bacterial death was observed within 8 hours of exposure .
  • Mechanism of Action : The antibacterial effect is hypothesized to be due to the disruption of bacterial cell wall synthesis, potentially involving the inhibition of specific enzymes critical for cell division .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Antifungal Activity

The antifungal potential of the compound has also been assessed, particularly against common pathogenic fungi.

Research Findings

  • Activity Against Fungi : The compound exhibited moderate antifungal activity against Candida albicans with MIC values ranging from 3.125 to 100 mg/mL. This suggests a selective action where it is more effective against certain fungal strains compared to others .
  • Inhibition Zones : In vitro tests revealed inhibition zones ranging from 18 mm to 24 mm against various fungal strains, indicating its potential as an antifungal agent .
Fungal StrainMIC (mg/mL)Inhibition Zone (mm)
Candida albicans3.125 - 10024

Anticancer Activity

The anticancer properties of the compound have been explored in various cancer cell lines.

Research Findings

  • Cell Viability Assays : Studies indicated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values below 10 µM, suggesting strong cytotoxic effects .
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase, leading to increased cancer cell death .
Cancer Cell LineIC50 (µM)
MCF-7<10
A549<10

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the piperidine ring and the introduction of the pyrazole and fluorophenyl groups. The general synthetic pathway can be summarized as follows:

  • Step 1: Formation of the piperidine moiety through cyclization reactions.
  • Step 2: Introduction of the pyrazole unit via nucleophilic substitution or coupling reactions.
  • Step 3: Functionalization to incorporate the fluorophenyl group, often through electrophilic aromatic substitution.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. For instance, compounds with similar structural motifs have shown activity against various viral targets. A notable example is the inhibition of Zika virus protease, where structure-activity relationship (SAR) studies indicated that modifications to the piperidine and pyrazole units significantly affect antiviral potency.

CompoundIC50 (μM)Remarks
Compound A21.7Inhibitor of Zika virus protease
Compound B4.65More potent analog with modified side chain
Compound C>10Less active than analogs with piperidin-4-ylmethoxy

Cancer Research

The compound has also been investigated for its anticancer properties. Studies have shown that similar pyrazole derivatives can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression. For instance, one study found that a related compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy.

Study on Antiviral Activity

A comprehensive study published in a peer-reviewed journal examined a series of pyrazole derivatives, including our compound of interest. The researchers synthesized multiple analogs and evaluated their efficacy against Zika virus protease using an enzymatic assay.

Findings:

  • The most potent compounds had IC50 values ranging from 1.62 μM to 21.7 μM.
  • Structural modifications that increased hydrophobic character enhanced antiviral activity.

Investigation into Anticancer Effects

Another significant study focused on the anticancer properties of pyrazole derivatives. Researchers tested the compound against several human cancer cell lines and observed:

Results:

  • A dose-dependent reduction in cell viability was noted.
  • The compound induced apoptosis in cancer cells through mitochondrial pathways.

Eigenschaften

IUPAC Name

(2-fluorophenyl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c17-15-5-2-1-4-14(15)16(21)19-10-6-13(7-11-19)12-20-9-3-8-18-20/h1-5,8-9,13H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTARIAWSFKUIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.